5-[(3-Hydroxyphenyl)methyl]oxolan-2-one
Description
Contextualization within Oxolanone and Phenolic Compound Classes
5-[(3-Hydroxyphenyl)methyl]oxolan-2-one is structurally defined by two key functional groups that dictate its chemical properties and biological relevance: an oxolan-2-one ring and a 3-hydroxyphenyl substituent.
The oxolan-2-one core is a saturated five-membered lactone, more commonly known as a γ-lactone. In this specific compound, the substitution at the 5-position classifies it as a γ-valerolactone derivative. The lactone ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of the corresponding open-chain 4-hydroxy-5-(3-hydroxyphenyl)pentanoic acid. This reactivity is a crucial aspect of its metabolic fate and potential interactions within biological systems.
The 3-hydroxyphenyl group places the compound within the broad class of phenols. The phenolic hydroxyl group is a key determinant of its biological activity, acting as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets like enzymes and receptors. Furthermore, this phenolic moiety imparts antioxidant properties to the molecule through its ability to scavenge free radicals. The position of the hydroxyl group on the phenyl ring influences the electronic properties and reactivity of the molecule, distinguishing it from its isomers.
Significance in Natural Product-Derived Research
The primary significance of this compound lies in its role as a major microbial metabolite of flavan-3-ols. Flavan-3-ols, which include compounds like catechins and proanthocyanidins (B150500), are abundant in foods such as tea, cocoa, grapes, and various fruits. While a small fraction of monomeric flavan-3-ols can be absorbed in the small intestine, the majority, along with all polymeric forms, transit to the colon. There, they are extensively metabolized by the gut microbiota.
The metabolic pathway involves the C-ring cleavage of the flavan-3-ol (B1228485) structure, followed by a series of enzymatic transformations that ultimately lead to the formation of phenyl-γ-valerolactones. These smaller, more bioavailable molecules are then absorbed into the bloodstream and are considered to be responsible for many of the health benefits previously attributed to the parent flavan-3-ols. The presence of this compound and its conjugates in urine and plasma has established them as reliable biomarkers for the intake of flavan-3-ol-rich foods.
Overview of Academic Research Trajectories for the Compound and Analogs
Academic research on this compound and its analogs has largely focused on elucidating their bioavailability, metabolic fate, and biological activities. A significant portion of this research investigates the collective properties of phenyl-γ-valerolactones, with a particular emphasis on the more abundant 5-(3',4'-dihydroxyphenyl)-γ-valerolactone, which is derived from catechins with a dihydroxylated B-ring.
Key research areas include:
Cardiovascular Health: Studies have explored the potential of phenyl-γ-valerolactones to exert protective effects on the cardiovascular system. Research has indicated that these metabolites may contribute to improved endothelial function and possess anti-inflammatory properties.
Neuroprotection: The ability of these metabolites to cross the blood-brain barrier has spurred investigations into their potential neuroprotective effects. Studies have suggested that they may play a role in mitigating oxidative stress and inflammation in the brain. researchgate.net
Anti-inflammatory and Antioxidant Activity: A foundational aspect of the research into these compounds is their capacity to counteract oxidative stress and inflammation. The phenolic moiety is central to these activities.
Antimicrobial Properties: Some research has focused on the ability of phenyl-γ-valerolactones to inhibit the adhesion of pathogenic bacteria, such as uropathogenic E. coli, to epithelial cells, suggesting a role in preventing infections. researchgate.net
Comparative studies of different phenyl-γ-valerolactone isomers are ongoing to understand how the substitution pattern on the phenyl ring affects their biological efficacy. For instance, the antioxidant capacity is often linked to the number and position of hydroxyl groups, with catechol (3',4'-dihydroxy) structures generally showing potent activity. acs.org
Below are interactive data tables summarizing key research findings on this compound and its close analogs.
Table 1: Investigated Biological Activities of Phenyl-γ-valerolactones
| Research Area | Compound/Analog Studied | Key Findings |
| Anti-inflammatory Activity | 5-(3',4'-dihydroxyphenyl)-γ-valerolactone | Inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in macrophages. nih.gov |
| Cardiovascular Protection | 5-(3,4,5-trihydroxyphenyl)-γ-valerolactone & 5-(3,5-dihydroxyphenyl)-γ-valerolactone | Demonstrated hypotensive effects in animal models. nih.gov |
| Neuroprotection | 5-(3',5'-dihydroxyphenyl)-γ-valerolactone | Increased neurite length and number in SH-SY5Y cells. nih.gov |
| Anti-adhesive Activity | (R)-5-(3'-hydroxyphenyl)-γ-valerolactone-4'-O-sulphate | Inhibition of uropathogenic E. coli adhesion to bladder epithelial cells at concentrations of 50 µM and 100 µM. researchgate.netnih.gov |
| Antioxidant Activity | 5-(3',4'-dihydroxyphenyl)-γ-valerolactone | Showed significant oxygen radical absorbance capacity (ORAC), highlighting the importance of the catechol moiety. acs.org |
| Metabolic Health | 5-(3',4'-dihydroxyphenyl)-γ-valerolactone | Protected brown adipocytes from oxidative stress. nih.gov |
Table 2: Comparative Data on Phenyl-γ-valerolactone Analogs
| Compound Name | Parent Flavan-3-ol Source (Example) | Key Differentiating Feature | Noteworthy Research Finding |
| This compound | Epiafzelechin | Single hydroxyl group at the 3'-position. | Its sulfated conjugate shows anti-adhesive activity against uropathogenic E. coli. researchgate.net |
| 5-[(4-Hydroxyphenyl)methyl]oxolan-2-one | Afzelechin | Single hydroxyl group at the 4'-position. | Studied for its ability to cross the blood-brain barrier. nih.gov |
| 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one | Catechin, Epicatechin | Catechol (3',4'-dihydroxy) structure. | Exhibits potent antioxidant and anti-inflammatory activities; considered a major bioactive metabolite. acs.orgnih.govnih.gov |
| 5-[(3,5-Dihydroxyphenyl)methyl]oxolan-2-one | Epigallocatechin | Resorcinol (3',5'-dihydroxy) structure. | Shows immunostimulatory and neuritogenic effects. nih.gov |
| 5-[(3,4,5-Trihydroxyphenyl)methyl]oxolan-2-one | Epigallocatechin gallate | Pyrogallol (3',4',5'-trihydroxy) structure. | Possesses strong ACE inhibitory activity and hypotensive effects. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3-hydroxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-9-3-1-2-8(6-9)7-10-4-5-11(13)14-10/h1-3,6,10,12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWFHBSBNKNWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21618-91-7 | |
| Record name | 5-[(3-hydroxyphenyl)methyl]oxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Formation and Biotransformation Pathways of 5 3 Hydroxyphenyl Methyl Oxolan 2 One
Precursor Compounds and Biogenetic Pathways
The formation of 5-[(3-Hydroxyphenyl)methyl]oxolan-2-one is not a direct result of plant biosynthesis but rather the product of extensive metabolic conversion of dietary precursors within the human gastrointestinal tract.
Derivation from Flavan-3-ols and Related Polyphenols
The primary precursors to this compound are a class of polyphenols known as flavan-3-ols. nih.gov These compounds are abundant in various foods and beverages, including tea, cocoa, grapes, apples, and berries. Flavan-3-ols exist as simple monomers, such as (+)-catechin and (-)-epicatechin, or as more complex oligomers and polymers known as proanthocyanidins (B150500) (e.g., procyanidin (B600670) B2). researchgate.netresearchgate.net
The structural complexity of these precursors, particularly their degree of polymerization, dictates the site of their metabolism. ub.edu Monomeric flavan-3-ols can be partially absorbed in the small intestine, whereas oligomers and polymers are generally not absorbed and pass to the colon, where they become substrates for microbial biotransformation. nih.govub.edu
| Precursor Compound | Classification | Common Dietary Sources |
|---|---|---|
| (+)-Catechin | Monomer | Tea, fruits, wine |
| (-)-Epicatechin | Monomer | Cocoa, apples, berries, tea |
| Procyanidin B2 | Oligomer (Dimer) | Apples, cocoa, grapes, red wine |
| Proanthocyanidins (PACs) | Polymer | Berries, nuts, tea, chocolate |
Role as a Metabolite of Dietary Polyphenols
This compound is recognized as a major microbial metabolite of flavan-3-ols. researchgate.netnih.gov Following the consumption of polyphenol-rich foods, this and other related phenyl-γ-valerolactones are detected in systemic circulation and urine. nih.govnih.gov The bioavailability of the original, larger polyphenols is generally low. ub.edunih.gov Consequently, it is these smaller, microbially-derived metabolites that are believed to be absorbed and potentially exert biological effects in the host. nih.govub.edu The conversion of complex dietary flavonoids into simpler, more bioavailable compounds like this compound is a critical function of the gut microbiota. nih.govnih.gov
Microbial-Mediated Biotransformation Processes
The transformation of dietary flavan-3-ols into this compound is an exclusively microbial process occurring within the large intestine.
Gut Microbiota Involvement in Degradation Pathways
When unabsorbed flavan-3-ols reach the colon, they are subjected to catabolism by the resident gut microbiota. nih.govnih.gov This biotransformation is a multi-step process. Initially, any glycosidic bonds are cleaved to release the aglycone. For flavan-3-ols, the process begins with the conversion of the parent compound into intermediate structures like diphenylpropan-2-ols, which are then further transformed into phenyl-γ-valerolactones. nih.gov This metabolic cascade involves a series of reactions catalyzed by various bacterial species. nih.gov Genera such as Eubacterium and Clostridium have been identified as key players in the degradation of flavonoids. researchgate.netmdpi.com
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Arrival of unabsorbed flavan-3-ols (monomers and polymers) in the colon. | Parent Flavan-3-ols |
| 2 | Initial C-ring fission of the flavan-3-ol structure. | Diphenylpropan-2-ols |
| 3 | Further degradation and A-ring cleavage leading to lactone ring formation. | Phenyl-γ-valerolactones |
| 4 | Subsequent breakdown of the valerolactone ring. | Phenylvaleric acids and smaller phenolic acids |
Enzymatic Mechanisms of Microbial Transformation
Gut microbes possess a wide array of enzymes capable of performing the complex chemical reactions required to break down polyphenols. researchgate.netmdpi.com These reactions include deglycosylation, dehydroxylation, reduction, and, crucially, the cleavage of the flavonoid ring structures. nih.govmdpi.com
The central mechanism in the formation of this compound from flavan-3-ol precursors is ring fission. nih.gov The process involves the enzymatic cleavage of carbon-carbon bonds within the characteristic C6-C3-C6 flavonoid skeleton. nih.govmdpi.com
The biotransformation pathway is thought to proceed as follows:
C-Ring Cleavage : The initial step is the opening of the heterocyclic C-ring of the flavan-3-ol molecule. nih.gov
A-Ring Cleavage : This is followed by the cleavage of the A-ring, which appears to occur through two successive retro-Claisen reactions. nih.gov
This sequence of ring fissions effectively dismantles the original three-ring structure of the flavan-3-ol, ultimately yielding the characteristic five-carbon side-chain which cyclizes to form the γ-valerolactone structure of the final metabolite, this compound. researchgate.netnih.gov
Lactonization Processes
Lactonization is a key chemical reaction in the formation of this compound. This process involves the intramolecular esterification of a corresponding hydroxycarboxylic acid precursor. wikipedia.org Specifically, γ-lactones, which are five-membered rings, are particularly stable and can form spontaneously from their 4-hydroxy acid precursors. wikipedia.org In the context of flavan-3-ol metabolism, gut microbial enzymes first cleave the heterocyclic C-ring of the flavonoid structure. This is followed by a series of transformations that ultimately yield phenylvaleric acids. These phenylvaleric acids then undergo hydroxylation, and the resulting 4-hydroxy-5-(3-hydroxyphenyl)pentanoic acid spontaneously cyclizes to form the stable γ-lactone, this compound.
Dehydroxylation Events
Dehydroxylation, particularly the removal of hydroxyl groups from the phenolic ring structure, is a critical step in the biotransformation of polyphenols by the gut microbiota. researchgate.netnih.gov This process often occurs at the C4-position of the aromatic ring and is catalyzed by microbial enzymes known as catechol dehydroxylases. nih.gov Many dietary polyphenols contain a catechol (1,2-dihydroxybenzene) moiety. The gut microbiota can dehydroxylate these catechols, converting them to simpler phenolic compounds. nih.gov For instance, the precursor to this compound, which is derived from flavan-3-ols like epicatechin, initially contains a 3,4-dihydroxyphenyl group. nih.gov Microbial dehydroxylation removes one of these hydroxyl groups, leading to the formation of the 3-hydroxyphenyl structure characteristic of the final lactone metabolite. nih.govnih.gov This transformation significantly alters the structure and potential bioactivity of the original dietary compound. nih.gov
Mammalian Metabolic Conversions (Non-Clinical Focus)
Following its formation by the gut microbiota and absorption into the bloodstream, this compound undergoes further metabolic conversions within mammalian tissues, primarily mediated by Phase II enzymes.
Phase II Enzyme-Mediated Modifications
Phase II metabolism involves the conjugation of xenobiotics and their metabolites with endogenous hydrophilic molecules, which facilitates their excretion. nih.govdrughunter.com The primary Phase II reactions for phenolic compounds like this compound are glucuronidation and sulfation. upol.czresearchgate.net These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. drughunter.comupol.cz The hydroxyl group on the phenyl ring of the lactone is the primary site for these conjugations. The addition of a glucuronic acid or sulfate (B86663) group significantly increases the water solubility of the compound, preparing it for elimination via the kidneys. nih.gov
Table 1: Key Phase II Enzymes in the Metabolism of this compound
| Enzyme Family | Specific Enzymes | Type of Conjugation | Effect on Compound |
|---|---|---|---|
| UDP-Glucuronosyltransferases (UGTs) | UGT1A1, UGT1A3, UGT2B15 (examples) drughunter.com | Glucuronidation | Increases water solubility for renal excretion. |
Detection as a Mammalian Urinary Metabolite
Consistent with its formation and subsequent Phase II metabolism, this compound and its conjugated forms are commonly detected as urinary metabolites in mammals following the consumption of flavan-3-ol-rich foods. nih.gov Studies have identified this compound in human urine, confirming its status as a biomarker of polyphenol intake. nih.gov The presence of its glucuronide and sulfate conjugates in urine further underscores the importance of Phase II metabolism in its clearance from the body. nih.govnih.gov
In Vitro and Animal Model Metabolic Profiling
The metabolism of this compound has been investigated using both in vitro systems and animal models to elucidate its metabolic fate. nih.govnih.gov
In Vitro Studies: Incubations with liver microsomes, which are rich in Phase I and Phase II enzymes, are a common in vitro method to study drug and xenobiotic metabolism. researchgate.netnih.govnih.gov Such studies have confirmed that this compound is a substrate for UGT and SULT enzymes, leading to the formation of its corresponding glucuronide and sulfate conjugates. nih.gov These in vitro systems allow for the identification of the specific enzymes involved and the kinetics of these metabolic reactions.
Animal Models: Studies in animal models, such as rats, have been instrumental in understanding the in vivo metabolic profile of this compound. nih.govnih.gov After oral administration of flavan-3-ols, this compound and its conjugates are readily detected in plasma and urine. nih.gov These models provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of the compound, bridging the gap between microbial formation and mammalian processing. nih.gov Research has also shown that sulfated metabolites of hydroxyphenyl-γ-valerolactones can cross the blood-brain barrier in animal models, suggesting potential for distribution beyond the systemic circulation. researchgate.net
Table 2: Summary of Metabolic Profiling Findings
| Experimental Model | Key Findings |
|---|---|
| In Vitro (e.g., Liver Microsomes) | - Confirmation of glucuronidation and sulfation as major metabolic pathways. - Identification of specific UGT and SULT enzyme involvement. nih.gov |
Synthetic Strategies and Chemical Derivatization Methodologies for Oxolanone Structures
Stereoselective Synthesis of the Oxolan-2-one Core
The creation of the chiral center at the C5 position of the oxolan-2-one (γ-butyrolactone) ring is a critical aspect of synthesizing 5-[(3-Hydroxyphenyl)methyl]oxolan-2-one. Various stereoselective methods have been developed to achieve high enantiomeric purity.
One prominent approach is the catalytic asymmetric hydrogenation of γ-butenolides. This method utilizes chiral rhodium complexes, such as Rh/ZhaoPhos, to efficiently reduce the double bond of a butenolide precursor, thereby establishing the chiral center with excellent conversion and enantiomeric excess (up to >99% ee). rsc.org This technique provides a direct and highly efficient route to chiral γ-butyrolactones. rsc.org
Another widely used strategy involves the use of chiral auxiliaries . For instance, chiral oxazolidinones, as developed in Evans' asymmetric synthesis, can be employed to direct the stereoselective alkylation of a succinate (B1194679) derivative. semanticscholar.org This method allows for the controlled introduction of the benzyl (B1604629) group, and subsequent removal of the auxiliary yields the desired enantiomerically enriched lactone. This approach has been successfully applied to the synthesis of various lignans, including (-)-enterolactone. semanticscholar.org
The chiral pool approach offers another avenue, starting from readily available enantiomerically pure precursors like glutamic acid or carbohydrates. These starting materials possess the required stereochemistry, which can be elaborated through a series of chemical transformations to form the desired 5-substituted oxolan-2-one core.
Finally, enzymatic kinetic resolution represents a powerful tool for separating racemic mixtures of γ-butyrolactone precursors. Lipases, for example, can selectively acylate or hydrolyze one enantiomer of a racemic mixture of a γ-hydroxy ester, allowing for the separation of the two enantiomers. researchgate.net This method is particularly effective for producing optically active γ-butyrolactones under mild reaction conditions. researchgate.net
| Method | Key Features | Typical Reagents/Catalysts | Reported Efficiency |
|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | Direct reduction of γ-butenolides. High efficiency and enantioselectivity. | Chiral Rhodium complexes (e.g., Rh/ZhaoPhos) | Up to >99% conversion and 99% ee rsc.org |
| Chiral Auxiliaries | Controlled diastereoselective alkylation. Versatile for various substituents. | Evans' oxazolidinones | High diastereomeric ratios (>97:3 dr) researchgate.net |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules. Stereochemistry is pre-defined. | Glutamic acid, carbohydrates | Dependent on the specific synthetic route. |
| Enzymatic Kinetic Resolution | Separation of racemic precursors. Mild reaction conditions. | Lipases (e.g., Pseudomonas cepacia lipase) | High enantiomeric excess researchgate.net |
Approaches to Introduce Phenyl Substituents
The introduction of the 3-hydroxyphenylmethyl group at the C5 position of the oxolan-2-one ring can be accomplished through several synthetic methodologies.
Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic rings. mt.comnih.gov In this context, a suitable γ-lactone precursor bearing an electrophilic group can react with a phenol (B47542) or a protected phenol derivative in the presence of a Lewis acid catalyst to form the desired C-C bond. organic-chemistry.org Intramolecular versions of this reaction are also useful for constructing cyclic systems. masterorganicchemistry.com
Grignard reactions provide a versatile method for introducing the arylmethyl moiety. A Grignard reagent prepared from a protected 3-hydroxybenzyl halide can react with a γ-lactone electrophile, such as a 5-(halomethyl)oxolan-2-one or a related derivative, to form the target structure. wikipedia.orgleah4sci.comadichemistry.com Alternatively, a Grignard reagent can be added to a carbonyl precursor, which is then cyclized to form the lactone ring.
Cross-coupling reactions , such as the Suzuki or Kumada coupling, are modern and powerful tools for creating carbon-carbon bonds. wikipedia.org These reactions typically involve the coupling of an organoboron or organomagnesium compound (derived from the phenyl portion) with a lactone precursor bearing a suitable leaving group, catalyzed by a transition metal complex (e.g., palladium or nickel).
| Method | Description | Key Reagents | Advantages |
|---|---|---|---|
| Friedel-Crafts Alkylation | Electrophilic aromatic substitution to form a C-C bond between the lactone precursor and the phenyl ring. mt.comnih.gov | Lewis acids (e.g., AlCl₃, FeCl₃), phenol/protected phenol, lactone electrophile. | Well-established method for C-C bond formation to aromatic rings. |
| Grignard Reaction | Nucleophilic addition of a Grignard reagent (derived from the phenyl moiety) to a lactone electrophile. wikipedia.orgleah4sci.com | Protected 3-hydroxybenzylmagnesium halide, lactone precursor. | Robust and widely applicable for C-C bond formation. |
| Cross-Coupling Reactions | Transition metal-catalyzed coupling of an organometallic species with a lactone precursor. wikipedia.org | Palladium or nickel catalyst, organoboron or organomagnesium reagent, lactone with a leaving group. | High efficiency and functional group tolerance. |
Functional Group Interconversions and Modifications on the Phenolic Moiety
The phenolic hydroxyl group in this compound is a key functional handle that can be modified to produce a variety of derivatives.
Protection and deprotection strategies are crucial during the synthesis to prevent unwanted side reactions. cem.com The phenolic hydroxyl group is often protected as an ether (e.g., benzyl or methyl ether) or a silyl (B83357) ether (e.g., TBS). highfine.comscirp.org These protecting groups can be selectively removed under specific conditions to reveal the free phenol. google.comscispace.com For instance, benzyl ethers can be cleaved by hydrogenolysis, while silyl ethers are typically removed with fluoride (B91410) reagents.
Etherification of the phenolic hydroxyl group can be achieved by reacting the compound with an alkyl halide or sulfonate in the presence of a base. This modification can alter the compound's solubility and biological activity.
Esterification of the phenol can be accomplished using various methods, including reaction with an acid chloride or anhydride (B1165640) in the presence of a base, or through Fischer esterification with a carboxylic acid and an acid catalyst. mdpi.commasterorganicchemistry.com Enzymatic esterification using lipases also offers a mild and selective alternative. nih.govacs.org These modifications can be used to create prodrugs or to explore structure-activity relationships.
Development of Synthetic Analogs for Research Purposes
The synthesis of analogs of this compound is important for studying structure-activity relationships and for developing new therapeutic agents. This compound is a metabolite of secoisolariciresinol, a lignan (B3055560) found in flaxseed, and is structurally similar to the mammalian lignan enterolactone (B190478). nih.govresearchgate.netmdpi.com
Synthetic efforts have focused on creating derivatives with different substitution patterns on the phenyl ring. For example, analogs with additional hydroxyl or methoxy (B1213986) groups have been prepared to investigate their potential as aromatase inhibitors. nih.gov The synthesis of enantiomerically pure (-)-enterolactone has been achieved from the natural lignan hydroxymatairesinol, providing a route to this important mammalian lignan. nih.gov
The development of synthetic routes to various lignan lactones and their precursors allows for the exploration of a wide range of biological activities. mdpi.com These synthetic analogs are valuable tools for understanding the biological roles of these compounds and for identifying new lead compounds for drug discovery.
Chemoenzymatic Synthetic Routes
Chemoenzymatic approaches combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations to create efficient and stereoselective synthetic routes. acs.orgacs.org
A notable chemoenzymatic method for the asymmetric synthesis of benzylbutyrolactones involves the use of lipases. rsc.org For example, immobilized lipase (B570770) PS has been used for the catalytic esterification of 5-hydroxyfuran-2(5H)-one to produce the (R)-acetoxy derivative with high enantiomeric excess (>99%). rsc.org This chiral synthon can then be further elaborated through chemical steps to yield enantiomerically pure benzylbutyrolactones.
Lipase-catalyzed kinetic resolution of racemic γ-hydroxy esters is another powerful chemoenzymatic strategy. researchgate.net This process allows for the separation of enantiomers, providing access to optically active building blocks for the synthesis of chiral γ-butyrolactones. researchgate.netdatapdf.com These methods offer a green and efficient alternative to traditional chemical resolutions. nih.gov
Advanced Spectroscopic and Chromatographic Methods for Research Characterization
High-Resolution Mass Spectrometry (HRMS) in Metabolomics Research
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in metabolomics for its ability to provide highly accurate mass measurements, which is crucial for determining the elemental composition of unknown compounds. Techniques such as Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) are frequently employed for the analysis of complex biological matrices to identify and quantify metabolites like 5-[(3-Hydroxyphenyl)methyl]oxolan-2-one, which is a known microbial-derived catabolite of flavan-3-ols. nih.gov
Identification of Metabolic Intermediates and Products
In the context of metabolomics, HRMS is instrumental in identifying metabolic intermediates and final products from biological samples. For instance, studies on the bioavailability of dietary flavan-3-ols have successfully utilized UHPLC-HRMS to create a detailed profile of proanthocyanidin (B93508) metabolites and their microbial-derived catabolites in various biological fluids. nih.gov This includes the identification of different phenyl-γ-valerolactones, which are key metabolites formed by gut microbiota. The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to detected ions, which is the first step in the identification of novel metabolites.
Fragmentation Pattern Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of organic molecules in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
One- and Two-Dimensional NMR Techniques
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural elucidation of compounds like this compound.
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, γ-valerolactone, the proton signals for the lactone ring appear at specific chemical shifts, with the proton at the chiral center (C5) being the most deshielded. chemicalbook.com For this compound, one would expect to see signals corresponding to the protons on the phenyl ring, the benzylic protons, and the protons of the γ-valerolactone ring.
¹³C NMR (Carbon-13 NMR): This provides information on the different carbon environments in the molecule. The carbonyl carbon of the lactone ring is typically observed in the downfield region of the spectrum.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of protons within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.
TOCSY (Total Correlation Spectroscopy): Reveals all protons within a spin system.
For complex metabolites like conjugated valerolactones isolated from biological samples, a comprehensive workflow involving preparative liquid chromatography followed by MS and a suite of 1D and 2D NMR experiments (TOCSY, HSQC, HMBC) has been successfully applied for full spectral assignment. researchgate.net
| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (C=O) | - | ~177 |
| C3 (CH₂) | ~2.4-2.6 (m) | ~29 |
| C4 (CH₂) | ~1.8-2.2 (m) | ~30 |
| C5 (CH) | ~4.6 (m) | ~78 |
| C1' (CH₂) | ~2.8-3.0 (m) | ~40 |
| C1'' (Aromatic CH) | - | ~138 |
| C2''/C6'' (Aromatic CH) | ~6.7-7.2 (m) | ~115-130 |
| C3'' (Aromatic C-OH) | - | ~157 |
Isotopic Labeling Strategies in NMR Studies
Isotopic labeling, where atoms in a molecule are replaced with their isotopes (e.g., ¹³C or ¹⁵N), is a powerful technique used in conjunction with NMR to trace metabolic pathways and elucidate biosynthetic routes. nih.gov While specific isotopic labeling studies for the research characterization of this compound were not found, this methodology is widely applied in metabolomics. nih.gov For instance, feeding organisms with ¹³C-labeled precursors of flavan-3-ols would result in the incorporation of ¹³C into the resulting microbial metabolites, including phenyl-γ-valerolactones. Analyzing the ¹³C-NMR spectra of these labeled metabolites can provide definitive evidence of their biosynthetic origin and help in assigning carbon signals.
Comprehensive Gas Chromatography (GC x GC) and Liquid Chromatography (LC)
Chromatographic techniques are fundamental for the separation and analysis of this compound from complex mixtures.
Liquid Chromatography (LC): UHPLC coupled with mass spectrometry is the most common method for the analysis of phenyl-γ-valerolactones in biological samples. nih.govunipr.it Reversed-phase chromatography is typically used for the separation of these moderately polar compounds. The development of validated UHPLC-MS/MS methods has enabled the sensitive and specific quantification of a range of hydroxyphenyl-γ-valerolactones and their conjugates in urine and plasma. unipr.it
Comprehensive Two-Dimensional Gas Chromatography (GC x GC): GC x GC is a powerful technique that offers significantly higher resolution compared to conventional GC, making it ideal for the analysis of complex volatile and semi-volatile compounds in biological and environmental samples. researchgate.net When coupled with a time-of-flight mass spectrometer (TOF-MS), it allows for the separation and identification of a large number of compounds. nih.gov While specific applications of GC x GC for this compound were not identified, the technique is well-suited for the analysis of lactones and other metabolites in complex matrices like biological fluids, provided the analyte is volatile or can be derivatized to increase its volatility. nih.govnih.gov The enhanced separation power of GC x GC can be particularly useful in distinguishing between different isomers of hydroxyphenyl-γ-valerolactones. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-(3'-hydroxyphenyl)-γ-valerolactone |
| γ-valerolactone |
| 5-(4'-hydroxyphenyl)-valerolactone |
| 5-(3'-hydroxyphenyl)-γ-valerolactone-3'-O-sulphate |
| 5-(3',4'-dihydroxyphenyl)-γ-valerolactone-3',4'-di-O-sulphate |
Optimization of Chromatographic Separation for Complex Mixtures
The separation of "this compound" from complex mixtures is typically achieved using high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS). The optimization of these separations is critical for achieving accurate and reliable quantification.
For HPLC analysis, reversed-phase columns, such as C18 or C8, are commonly employed. The mobile phase composition, typically a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is a key parameter for optimization. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation from other components in the mixture. The flow rate and column temperature are also adjusted to improve peak shape and resolution.
In GC-MS analysis, the choice of the capillary column is crucial. A column with a polar stationary phase is generally preferred for a polar compound like "this compound". The temperature program of the GC oven, including the initial temperature, ramp rate, and final temperature, must be carefully optimized to ensure good separation and peak resolution. The injector temperature and the carrier gas flow rate are additional parameters that influence the chromatographic performance.
Table 1: Illustrative Chromatographic Parameters for Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C (Column oven) | Oven Program: 100 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Injection Volume/Mode | 10 µL | 1 µL (Splitless) |
| Detector | Mass Spectrometer (MS) or Diode Array Detector (DAD) | Mass Spectrometer (MS) |
This table presents a hypothetical set of starting parameters for method development. Actual conditions would require empirical optimization.
Development of Derivatization Methods for Enhanced Detection
Due to the presence of a polar hydroxyl group, "this compound" can exhibit poor chromatographic behavior, particularly in GC, leading to peak tailing and reduced sensitivity. Derivatization is a chemical modification process that converts the analyte into a less polar and more volatile compound, thereby improving its chromatographic properties and enhancing its detectability.
Common derivatization strategies for phenolic hydroxyl groups include silylation, acylation, and alkylation.
Silylation: This is a widely used technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed. The resulting TMS ether is more volatile and thermally stable, making it suitable for GC analysis.
Acylation: This method involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride, trifluoroacetic anhydride) or an acyl chloride, to form an ester. This not only increases volatility but can also introduce a fluorinated group, which enhances detection by electron capture detection (ECD) in GC.
Alkylation: In this process, an alkyl group is introduced to the hydroxyl moiety. Reagents like methyl iodide or diazomethane (B1218177) can be used for methylation.
The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and catalyst) must be optimized to ensure a complete and reproducible reaction with minimal side-product formation.
Fourier Transform Infrared (FTIR) Spectroscopy in Compound Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural characterization of "this compound" by identifying its key functional groups. The infrared spectrum provides a unique fingerprint of the molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.
For "this compound", the FTIR spectrum is expected to exhibit characteristic absorption bands for the lactone and the hydroxyphenyl moieties. orgchemboulder.comlibretexts.org
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3500 - 3200 (broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 2960 - 2850 |
| Lactone C=O | Stretching | 1780 - 1760 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Lactone C-O-C | Stretching | 1250 - 1100 |
| Phenolic C-O | Stretching | 1260 - 1180 |
These are approximate ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions.
The broad O-H stretching band is indicative of the hydrogen-bonded phenolic hydroxyl group. The strong carbonyl (C=O) absorption at a relatively high wavenumber is characteristic of a five-membered lactone ring. The presence of aromatic C=C stretching bands confirms the phenyl group.
Sample Preparation Techniques for Research Analysis
The effective analysis of "this compound" from complex matrices, such as biological fluids or tissues, requires meticulous sample preparation to remove interfering substances and concentrate the analyte of interest.
The choice of extraction method depends on the nature of the biological matrix and the physicochemical properties of the analyte.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. For a moderately polar compound like "this compound", an organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol (B130326) can be used to extract it from an aqueous biological sample (e.g., plasma or urine). The pH of the aqueous phase may need to be adjusted to optimize the extraction efficiency.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique compared to LLE. It utilizes a solid sorbent packed in a cartridge or a disk to retain the analyte from the sample matrix. For "this compound", a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) can be used. The sample is loaded onto the conditioned cartridge, interfering compounds are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent.
Protein Precipitation: For plasma or serum samples, protein precipitation is often the first step to remove high-molecular-weight proteins that can interfere with the analysis. This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins. The supernatant containing the analyte can then be further purified or directly analyzed.
As discussed in section 4.3.2, derivatization is a crucial step for enhancing the detectability of "this compound", especially for GC-MS analysis. This pre-analytical step is performed after the extraction and clean-up of the sample and prior to instrumental analysis. The choice of derivatization agent and reaction conditions should be carefully selected to be compatible with the final analytical method and to avoid the introduction of interfering artifacts. For instance, after extracting the compound from a biological matrix, the dried extract can be reconstituted in a suitable solvent and then reacted with a silylating agent like BSTFA before injection into the GC-MS system. This process converts the polar analyte into a more volatile and thermally stable derivative, leading to improved chromatographic peak shape and increased sensitivity. nih.gov
Computational Chemistry and Theoretical Modeling of 5 3 Hydroxyphenyl Methyl Oxolan 2 One
Molecular Docking Simulations for Putative Binding Sites
Molecular docking is a computational method used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein receptor, to form a stable complex. journalijar.com This technique is instrumental in virtual screening and identifying potential biological targets for a compound. For 5-[(3-Hydroxyphenyl)methyl]oxolan-2-one, docking simulations would involve placing the molecule into the binding sites of various known protein targets to assess its binding affinity.
The process calculates a scoring function, often expressed in kcal/mol, which estimates the binding free energy. A lower binding energy score generally indicates a more stable and favorable interaction between the ligand and the protein. journalijar.com Key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex are also identified. nih.gov For instance, simulations could explore the binding of this compound to enzymes like cyclooxygenase (COX) or other targets relevant to inflammation or neuroprotection, given its structural similarity to known bioactive compounds. najah.edu
Table 1: Hypothetical Molecular Docking Results for this compound against Potential Protein Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | TYR 385, SER 530, ARG 120 |
| Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) | 3VI8 | -7.9 | SER 280, TYR 314, HIS 440 |
Note: The data in this table is illustrative and intended to represent typical results from molecular docking simulations.
Molecular Dynamics Simulations to Investigate Conformational Landscapes
Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. journalijar.com An MD simulation provides a dynamic view of the ligand-protein complex, confirming its stability and revealing the conformational landscape. najah.edu For the this compound-protein complex, a simulation typically lasting several nanoseconds would track the trajectory of each atom. mdpi.com
Analysis of the MD trajectory can provide crucial information on the stability of the binding pose predicted by docking. Key parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and Root Mean Square Fluctuation (RMSF) of individual residues are calculated. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. RMSF analysis highlights flexible regions of the protein and identifies key residues that interact consistently with the ligand. plos.org
Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Significance for this compound |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the compound within the binding pocket. Low, stable RMSD indicates a stable binding mode. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average positions. | Identifies which parts of the protein are flexible and which residues are crucial for the interaction with the compound. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | Determines the persistence of key hydrogen bonding interactions that anchor the compound in the binding site. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Indicates conformational changes in the protein upon ligand binding. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These methods provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and stability.
For this compound, these calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, these calculations can predict properties like the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack. bsu.byresearchgate.net
Table 3: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value (Hypothetical) | Significance |
|---|---|---|
| HOMO Energy | -9.6 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -0.4 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 9.2 eV | Indicates chemical reactivity and stability. |
Note: Values are hypothetical and represent typical outputs of quantum chemical calculations.
In Silico Prediction of Biotransformation Pathways
In silico tools are used to predict the metabolic fate of a xenobiotic compound by simulating its biotransformation in the body. researchgate.net These systems use databases of known metabolic reactions to predict how a novel compound might be modified by metabolic enzymes. mdpi.com
For this compound, predictive software would likely identify the phenolic hydroxyl group and the lactone ring as primary sites for metabolic modification. The most probable Phase I reactions would involve hydroxylation of the aromatic ring. Key Phase II reactions would include conjugation of the phenolic hydroxyl group with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), which are common pathways for eliminating phenolic compounds. mdpi.com Indeed, studies on structurally related flavan-3-ol (B1228485) metabolites, such as phenyl-γ-valerolactones, have confirmed that sulfation is a key metabolic pathway, and these metabolites have been detected in the brain, suggesting they can cross the blood-brain barrier. researchgate.netnih.gov
Table 4: Predicted Major Biotransformation Products of this compound
| Metabolic Phase | Reaction Type | Predicted Metabolite |
|---|---|---|
| Phase I | Aromatic Hydroxylation | 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one |
| Phase II | Glucuronidation | This compound-3-O-glucuronide |
| Phase II | Sulfation | this compound-3-O-sulfate |
Cheminformatics Approaches for Structural Classification and Analogs
Cheminformatics applies computational methods to analyze chemical data, enabling structural classification and the identification of similar compounds (analogs). researchgate.net For this compound, cheminformatics tools would classify it based on its structural features, such as the presence of a gamma-valerolactone (B192634) ring and a hydroxyphenyl group. nih.gov
By calculating a variety of molecular descriptors (physicochemical properties), the compound can be compared to vast chemical libraries. nih.gov Similarity searches, often based on 2D fingerprinting methods, can identify structural analogs. These analogs may possess similar biological activities or provide a basis for structure-activity relationship (SAR) studies, which explore how changes in molecular structure affect biological function. researchgate.net
Table 5: Key Computed Molecular Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Molecular Weight | 192.21 g/mol | PubChem nih.gov |
| XLogP3 | 1.8 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Complexity | 215 | PubChem nih.gov |
Mechanistic Biological Investigations of 5 3 Hydroxyphenyl Methyl Oxolan 2 One Excluding Clinical Human Trials
In Vitro Studies on Cellular and Subcellular Interactions
In vitro studies are fundamental in elucidating the mechanisms by which a compound interacts with biological systems at the cellular and subcellular levels. For oxolanone derivatives, these investigations have explored their influence on cellular pathways and their engagement with specific enzymatic targets.
Modulation of Cellular Pathways (e.g., Anti-Quorum Sensing in Microbial Systems)
The lactone moiety is a common structural feature in molecules with anti-quorum sensing (QS) activity. mdpi.comnih.gov Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.govtandfonline.com Inhibition of QS is a promising strategy for combating bacterial infections without exerting selective pressure that leads to antibiotic resistance. nih.gov Natural and synthetic lactones have been shown to interfere with QS signaling. For instance, certain sesquiterpene lactones have demonstrated the ability to inhibit QS in Pseudomonas aeruginosa. nih.gov Given that 5-[(3-Hydroxyphenyl)methyl]oxolan-2-one possesses a γ-lactone ring, it is plausible that it could exhibit anti-quorum sensing properties, although specific studies are required to confirm this.
Furthermore, research on phenyl-γ-valerolactones, which share the core structure of the target compound, has revealed other modulatory effects on cellular pathways. For example, 5-(3',4'-dihydroxyphenyl)-γ-valerolactone and its sulfate (B86663) conjugates have been found to significantly inhibit the adhesion of uropathogenic E. coli to human bladder cells in vitro. mdpi.com This suggests a potential role in preventing urinary tract infections. Additionally, phenyl-γ-valerolactones have been reported to reduce the adhesion of monocytes to vascular endothelial cells, a key process in the development of atherosclerosis. researchgate.net
Enzymatic Assays and Target Engagement Studies
The biological activity of lactones is often linked to their interaction with specific enzymes. The electrophilic nature of the lactone ring can facilitate covalent bonding with nucleophilic residues in enzyme active sites. researchgate.net For example, sesquiterpene lactones are known to inhibit enzymes like protein farnesyltransferase, which is a target in cancer therapy. tandfonline.com
Studies on resorcylic acid lactones have shown that their biological activity is dependent on the integrity of the lactone ring. Enzymatic hydrolysis of the lactone in radicicol, a Hsp90 inhibitor, was found to abolish its ATPase inhibitory activity. nih.gov This highlights the critical role of the lactone structure for target engagement. While the specific enzymatic targets of this compound have not been identified, it is conceivable that it could interact with a range of enzymes, and its biological effects would likely be modulated by enzymatic hydrolysis in vivo.
In Vivo Animal Model Studies for Metabolic Fate and Bioavailability
In vivo studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, which collectively determine its bioavailability and potential for therapeutic efficacy.
Pharmacokinetic and Pharmacodynamic Modeling in Animal Systems
Pharmacokinetic studies on phenyl-γ-valerolactones in animal models have shown that these compounds are well-absorbed from the colon after being produced by the gut microbiota from flavan-3-ols. nih.govunipr.it Following absorption, they appear in the bloodstream and are distributed to various tissues. nih.gov The plasma concentrations of these metabolites typically peak several hours after the consumption of flavan-3-ol-rich foods, indicating a delayed absorption profile consistent with their formation in the lower gut. nih.gov
The pharmacokinetics of phenyl-γ-valerolactones can be influenced by the type of flavan-3-ol (B1228485) precursor and the composition of the gut microbiota, leading to inter-individual variations in metabolite production and absorption. researchgate.netnih.gov Once in circulation, these compounds undergo further phase II metabolism, primarily sulfation and glucuronidation, before being excreted. nih.gov This metabolic profile suggests that the bioavailability of this compound, if administered orally, would likely be influenced by both gut microbiota and host metabolism.
Tissue Distribution and Excretion Profiles in Animal Models
Following absorption, phenyl-γ-valerolactones are distributed throughout the body. Their excretion occurs mainly via the urine in the form of sulfate and glucuronide conjugates. nih.gov Studies tracking the excretion of these metabolites after consumption of apples, which are rich in flavan-3-ols, have shown that phenyl-γ-valerolactones and their phase II conjugates are the major forms found in urine, with peak excretion occurring between 6 and 12 hours post-consumption. nih.gov The table below summarizes the urinary excretion of major phenyl-γ-valerolactone metabolites in humans after apple consumption, which provides a model for the potential excretion profile of this compound.
| Metabolite | Peak Excretion Time (hours) | Primary Conjugate Form |
|---|---|---|
| 5-(3',4'-Dihydroxyphenyl)-γ-valerolactone | 6-12 | Sulfate and Glucuronide |
| 5-(3'-Hydroxyphenyl)-γ-valerolactone | 6-12 | Sulfate and Glucuronide |
| 5-(4'-Hydroxyphenyl)-γ-valerolactone | 6-12 | Sulfate and Glucuronide |
Structure-Activity Relationship (SAR) Investigations for Oxolanone Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogs.
For lactone-containing compounds, several structural features are known to be important for their biological effects. In the case of sesquiterpene lactones, the presence of an α-methylene-γ-lactone moiety is often crucial for their cytotoxic and anti-inflammatory activities, as it acts as a Michael acceptor for cellular nucleophiles. researchgate.netnih.gov However, for other biological activities, such as the inhibition of protein farnesyltransferase, this unsaturated moiety is not a requirement. tandfonline.com
SAR studies on α-amino-γ-lactone ketolides, a class of antibiotics, have shown that modifications to the side chains attached to the lactone ring can significantly impact their antibacterial potency and spectrum. nih.gov Similarly, for cytotoxic lactones, factors such as hydrophobicity and the presence and position of hydroxyl groups can either enhance or diminish their activity. nih.govbenthamdirect.comeurekaselect.com For instance, hydroxyl groups can sometimes decrease potency. nih.gov
In the context of this compound, the key structural features that would likely influence its activity include:
The Oxolanone (γ-lactone) Ring: The integrity of this ring is likely essential for many of its biological activities.
The Hydroxyphenyl Group: The position of the hydroxyl group on the phenyl ring (meta in this case) and its potential for modification (e.g., methylation, halogenation) would be expected to alter the compound's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.
The Methylene (B1212753) Linker: The flexibility of the methylene bridge connecting the phenyl and lactone rings could also play a role in how the molecule fits into the active sites of enzymes or receptors.
The table below summarizes key structural features and their general influence on the activity of lactone derivatives based on available literature.
| Structural Feature | General Influence on Biological Activity | Potential Relevance to this compound |
|---|---|---|
| α,β-Unsaturation in Lactone Ring | Often enhances activity through Michael addition. researchgate.net | The target compound has a saturated lactone ring, suggesting a different mechanism of action from α-methylene-γ-lactones. |
| Hydroxyl Groups on Phenyl Ring | Can increase or decrease activity depending on position and target. nih.gov | The meta-hydroxyl group is a key feature for potential hydrogen bonding and metabolic modification. |
| Lipophilicity of Side Chains | Generally, increased lipophilicity can enhance cell permeability and activity, up to a certain point. nih.gov | Modifications to the hydroxyphenylmethyl side chain could be used to optimize activity. |
Identification of Pharmacophores within the Oxolanone Scaffold
The oxolanone, or γ-butyrolactone, scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active natural products and synthetic compounds. nih.govresearchgate.net Pharmacophore modeling studies on various γ-butyrolactone-containing molecules have identified key structural features essential for their biological activities. While specific studies on this compound are not extensively detailed in publicly available research, general pharmacophoric features for this class of compounds can be inferred.
Key pharmacophoric features often identified in active γ-butyrolactone derivatives include:
The Lactone Ring: The five-membered lactone ring itself is a critical feature, with the carbonyl group frequently acting as a hydrogen bond acceptor.
The γ-Substituent: The nature and orientation of the substituent at the γ-position (the 5-position in the oxolanone ring) are crucial for determining the specific biological activity. In the case of this compound, this is the (3-hydroxyphenyl)methyl group.
Aromatic Moieties: The presence of an aromatic ring, such as the phenyl group in the subject compound, is often important for interactions with biological targets, potentially through π-π stacking or hydrophobic interactions.
Hydrogen Bond Donors/Acceptors: The hydroxyl group on the phenyl ring of this compound can act as both a hydrogen bond donor and acceptor, which is a common feature in pharmacophores for enzyme and receptor binding.
The spatial arrangement of these features is critical for the molecule's ability to interact with its biological target.
Influence of Substituent Modifications on Biological Activity
The biological activity of γ-butyrolactones can be significantly altered by modifying the substituents on the oxolanone scaffold. Structure-activity relationship (SAR) studies on various γ-butyrolactone derivatives have provided insights into how these modifications can tune the pharmacological profile of these compounds.
Modifications to the γ-Substituent:
Research on other γ-substituted γ-butyrolactones has demonstrated that alterations to the group at this position can have a profound impact on activity. For instance, in a series of γ-substituted γ-aryloxymethyl-α-methylene-γ-butyrolactones, the cytotoxic potency against cancer cell lines was found to be highly dependent on the nature of the γ-substituent. nih.gov Specifically, a γ-biphenyl substituent conferred the highest cytotoxicity, suggesting that the size and lipophilicity of this group are important for this particular biological endpoint. nih.gov
Modifications to the Aromatic Ring:
The substitution pattern on the aromatic ring is another critical determinant of biological activity. Studies on γ-butyrolactone derivatives with analgesic properties have shown that the introduction of halogen, hydroxyl, and methoxy (B1213986) groups to the phenyl ring can enhance their activity. These modifications can influence the electronic properties and steric bulk of the molecule, as well as its ability to form hydrogen bonds, all of which can affect its interaction with a biological target.
The table below summarizes the general influence of substituent modifications on the biological activity of γ-butyrolactone derivatives, based on findings from related compounds.
| Modification Site | Type of Modification | Observed Influence on Biological Activity |
| γ-Substituent | Introduction of bulky, lipophilic groups (e.g., biphenyl) | Can increase cytotoxic activity against cancer cells. nih.gov |
| Aromatic Ring | Addition of halogens (e.g., Cl, Br) | May enhance analgesic activity. |
| Aromatic Ring | Addition of hydroxyl (-OH) groups | Can increase analgesic activity, likely through enhanced hydrogen bonding. |
| Aromatic Ring | Addition of methoxy (-OCH3) groups | Can positively influence analgesic properties. |
Investigation of Interactions with Gut Microbiota Ecology in Research Models
This compound is a known microbial metabolite of dietary flavan-3-ols, such as catechins and epicatechins, which are abundant in foods like tea, cocoa, and various fruits. nih.govub.edumdpi.com These larger polyphenolic compounds are often poorly absorbed in the small intestine and reach the colon, where they are transformed by the resident gut microbiota. nih.gov
In vitro fermentation models using human gut microbiota have been instrumental in elucidating the metabolic pathways of flavan-3-ols. mdpi.com These studies have shown that colonic bacteria can cleave the C-ring of flavan-3-ols, leading to the formation of various smaller phenolic compounds, including phenyl-γ-valerolactones. nih.gov this compound is one such key intermediate metabolite. mdpi.com
Further microbial metabolism can lead to the opening of the valerolactone ring to form phenylvaleric acids. nih.gov These metabolites can then undergo further degradation into smaller phenolic and benzoic acids through β-oxidation. nih.gov The table below outlines the transformation of flavan-3-ols by gut microbiota as observed in research models.
| Parent Compound | Intermediate Metabolite | Further Metabolites | Research Model |
| Flavan-3-ols (e.g., epicatechin) | This compound | Phenylvaleric acids, smaller phenolic acids | In vitro human and rat gut microbiota models. mdpi.com |
The interaction between polyphenols and gut microbiota is considered to be a two-way street. Not only do the microbiota metabolize these compounds, but the polyphenols and their metabolites can also modulate the composition and activity of the gut microbial community. While direct studies on the effect of isolated this compound on gut microbiota ecology are limited, research on the parent flavan-3-ols suggests that their consumption can influence the balance of gut bacteria.
Future Research Directions and Unaddressed Academic Questions
Elucidation of Novel Biotransformation Pathways
Understanding the metabolic fate of 5-[(3-Hydroxyphenyl)methyl]oxolan-2-one is fundamental to characterizing its bioavailability, bioactivity, and potential toxicological profile. Its structural similarity to the mammalian lignan (B3055560) enterolactone (B190478) suggests that it may undergo analogous biotransformation processes. Enterolactone is known to be metabolized by both Phase I and Phase II enzymes. nih.govacs.org Future research should focus on identifying the specific enzymatic pathways involved in the metabolism of this compound.
Key investigations should include:
Phase I Metabolism: Studies using human liver microsomes could identify the specific cytochrome P450 (CYP450) isoenzymes responsible for oxidative metabolism. acs.orgnih.gov Based on studies of similar lignans, enzymes such as CYP2C9 and CYP3A4 may be involved in the hydroxylation of the aromatic ring. researchgate.netnih.gov A primary goal would be to identify and characterize these hydroxylated metabolites.
Phase II Metabolism: Following Phase I reactions, or directly, the compound is likely to undergo conjugation to enhance its water solubility and facilitate excretion. Research should investigate conjugation reactions such as glucuronidation and sulfation, which are common for phenolic compounds and enterolignans. nih.govuea.ac.uk Identifying the specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes involved would be a critical step.
These investigations will create a metabolic map for the compound, crucial for interpreting in vivo studies and understanding its potential for drug-nutrient interactions. nih.govmdpi.com
Table 1: Potential Biotransformation Pathways for Investigation
| Metabolic Phase | Potential Reaction | Key Enzymes to Investigate | Anticipated Metabolites |
|---|---|---|---|
| Phase I | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2C9, CYP3A4, CYP1A2) | Dihydroxylated and other oxidized derivatives |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates (O-glucuronides) |
| Phase II | Sulfation | Sulfotransferases (SULTs) | Sulfate (B86663) conjugates (O-sulfates) |
Advanced Synthetic Methodologies for Enantiopure Forms
This compound possesses a chiral center at the C5 position of the lactone ring. The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of synthetic methods to produce the (R)- and (S)-enantiomers in high purity is a critical research objective. This would enable the rigorous evaluation of their individual biological activities. Future work should explore modern asymmetric synthesis strategies.
Promising approaches include:
Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries to direct the stereoselective formation of the γ-lactone ring.
Catalytic Asymmetric Synthesis: Using chiral catalysts, such as organocatalysts or transition metal complexes, to catalyze key bond-forming reactions that establish the chiral center. nih.gov This could involve asymmetric hydrogenation of a butenolide precursor or an asymmetric Michael addition. rsc.orgresearchgate.net
Dynamic Kinetic Resolution (DKR): This powerful technique can convert a racemic starting material entirely into a single desired enantiomer of the product. acs.orgnih.gov A DKR process involving a racemic γ-keto carboxylic acid, for example, could be used to generate the enantiopure lactone through asymmetric transfer hydrogenation followed by lactonization. rsc.org
Enzymatic Resolution: Utilizing enzymes that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
Table 2: Comparison of Potential Asymmetric Synthesis Strategies
| Methodology | Principle | Potential Advantages | Key Challenges |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Well-established, often reliable. | Requires additional steps for auxiliary attachment and removal. |
| Catalytic Asymmetry | A small amount of a chiral catalyst generates a large amount of a single enantiomer product. | High atom economy, efficient. | Catalyst development and optimization can be complex. |
| Dynamic Kinetic Resolution | Combines in-situ racemization of the starting material with a stereoselective reaction. | Theoretical yield of 100% for the desired enantiomer. | Requires a compatible racemization catalyst and stereoselective reaction. |
| Enzymatic Resolution | An enzyme selectively transforms one enantiomer, allowing separation. | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer. |
Application of Omics Technologies in Mechanistic Investigations
To move beyond simple phenotypic observations of bioactivity, "omics" technologies offer a powerful, systems-level approach to unravel the mechanism of action of this compound. By providing a global snapshot of molecular changes within a biological system, these technologies can generate novel hypotheses about the compound's cellular targets and affected pathways.
Future research should integrate the following omics approaches:
Metabolomics: To identify the downstream metabolic consequences of treatment with the compound. Untargeted metabolomics can reveal alterations in endogenous metabolite profiles in plasma, tissues, or cell culture, providing insights into affected biochemical pathways. nih.govacs.org This approach has been used to link enterolactone levels to specific plasma metabolite signatures. nih.govresearchgate.net
Transcriptomics: Using techniques like RNA-sequencing to analyze changes in gene expression in response to the compound. This can identify signaling pathways and cellular processes that are modulated, pointing towards potential mechanisms of action.
Proteomics: To investigate changes in protein expression and post-translational modifications. This provides a functional readout that is often more directly linked to phenotype than transcriptomic data.
Microbiomics: Given the structural similarity to enterolactone, a product of gut bacterial metabolism of plant lignans, investigating the compound's effect on the composition and function of the gut microbiota is a pertinent research avenue. nih.govacs.org
Table 3: Omics Technologies for Mechanistic Studies
| Omics Technology | Molecules Analyzed | Key Research Questions to Address |
|---|---|---|
| Metabolomics | Small molecules (metabolites) | What metabolic pathways are altered by the compound? What are its ultimate breakdown products in a biological system? |
| Transcriptomics | RNA transcripts | Which genes are up- or down-regulated in response to the compound, revealing affected signaling pathways? |
| Proteomics | Proteins | What are the changes in protein abundance and modification, indicating functional cellular responses? |
| Microbiomics | Microbial DNA/RNA | Does the compound modulate the gut microbial community? Is it metabolized by gut microbes? |
Development of High-Throughput Screening (HTS) Assays for Analog Discovery
To explore the structure-activity relationship (SAR) of the this compound scaffold and discover analogs with enhanced potency or novel activities, the development of robust high-throughput screening (HTS) assays is essential. An HTS campaign would allow for the rapid evaluation of large chemical libraries for molecules with similar or improved biological effects.
The development process would involve several key stages:
Target/Phenotype Selection: Based on initial biological characterization (e.g., antioxidant, antimicrobial, or other activities), a specific molecular target or a relevant cellular phenotype must be chosen for the assay.
Assay Development and Optimization: A reliable and scalable assay must be developed. This could be a biochemical assay measuring enzyme inhibition or a cell-based assay measuring a physiological response like the reduction of oxidative stress or inhibition of microbial growth. The assay must be optimized for automation and miniaturization (e.g., in 384- or 1536-well plates).
Pilot Screen and Validation: A smaller, focused library of compounds is first screened to validate the assay's performance, assessing metrics like the Z'-factor to ensure its robustness and reproducibility.
Full-Scale HTS: The full compound library is screened to identify initial "hits."
Hit Confirmation and Triage: Hits are re-tested and validated through orthogonal assays to eliminate false positives and prioritize the most promising candidates for further development.
Integration of Computational and Experimental Approaches for Deeper Understanding
Integrating computational modeling with experimental validation offers a synergistic approach to accelerate research. nih.govnih.gov This strategy can guide experimental design, rationalize observed results, and predict the properties of novel compounds, thereby saving time and resources.
Future research should leverage this integrated approach:
Molecular Docking: In silico docking studies can be used to predict the binding of this compound and its potential analogs to the active sites of various protein targets. jbcpm.comdistantreader.org This can help prioritize which enzymes or receptors to investigate experimentally for inhibitory or binding activity.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs, QSAR models can be developed to correlate specific structural features (descriptors) with biological activity. nih.govfrontiersin.orgnih.gov These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent molecules. researchgate.netresearchgate.net
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model can be used to virtually screen large compound databases to find structurally diverse molecules that may have the same biological activity.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs, helping to identify candidates with favorable drug-like properties early in the discovery process.
Table 4: Integrated Computational and Experimental Workflow
| Computational Method | Purpose | Experimental Validation |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to protein targets. | In vitro enzyme inhibition or receptor binding assays. |
| QSAR Modeling | Correlate chemical structure with biological activity. | Synthesis and biological testing of a focused library of new analogs. |
| Pharmacophore Modeling | Identify key structural features for activity. | Screening for activity in structurally diverse compounds that fit the model. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | In vitro cell-based toxicity assays; in vivo pharmacokinetic studies. |
Q & A
What are the established synthetic routes for 5-[(3-Hydroxyphenyl)methyl]oxolan-2-one, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis of oxolan-2-one derivatives typically involves sequential reactions such as oxidation, reduction, and substitution. For example, 5-(1-Hydroxyethyl)oxolan-2-one is synthesized using amines, halogens, and nitrogen-containing reagents under controlled conditions . Key parameters for optimization include:
- Temperature : Reactions often proceed at 25–80°C to balance reactivity and stability.
- Catalysts : Acidic or basic catalysts (e.g., HCl, KOH) enhance substitution reactions.
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of phenolic intermediates.
Methodological validation via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical for monitoring progress .
What analytical techniques are recommended for structural elucidation and purity assessment of this compound?
Level: Basic
Answer:
Rigorous characterization requires:
- NMR Spectroscopy : H and C NMR to resolve the oxolanone ring and hydroxyphenyl substituents (e.g., δ 4.5–5.5 ppm for lactone protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 207.0764 for C₁₁H₁₀O₃) .
- X-ray Crystallography : Resolves stereochemistry, as seen in similar derivatives like (3R,4R,5R)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)oxolan-2-one .
Purity is assessed via HPLC (≥95% purity) with UV detection at 254 nm .
How does this compound interact with metabolic enzymes, and what are the implications for bioavailability?
Level: Advanced
Answer:
Oxolanone derivatives undergo phase I/II metabolism. In vitro studies using rat liver microsomes reveal:
- Hydroxylation : CYP450 enzymes (e.g., CYP3A4) catalyze aromatic ring oxidation, forming 3,4-dihydroxyphenyl metabolites .
- Conjugation : Glucuronidation at the phenolic -OH group increases hydrophilicity, detected via LC-MS/MS .
Contradictions arise between in vitro and in vivo models: - In vitro : High metabolic clearance (e.g., 30 mL/min/kg in hepatocytes) .
- In vivo : Reduced bioavailability due to first-pass metabolism, as observed in rodent studies .
Strategies to improve bioavailability include prodrug design (e.g., silyl ether protection of the hydroxyl group) .
What experimental approaches resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
Level: Advanced
Answer:
Discrepancies in bioactivity often stem from:
- Concentration Dependence : Antioxidant activity (IC₅₀ ~10 μM in DPPH assays) switches to pro-oxidant effects at >50 μM due to redox cycling .
- Cell Line Variability : Sensitivity differs between normal (e.g., HEK293) and cancer (e.g., HepG2) cells .
Methodological solutions: - Dose-Response Curves : Establish activity thresholds across 0.1–100 μM ranges.
- Reactive Oxygen Species (ROS) Probes : Use dichlorofluorescein (DCFH-DA) to quantify ROS generation .
- Comparative Studies : Validate results in ≥3 cell lines and primary cultures .
How do substituent modifications (e.g., halogenation, methylation) impact the compound’s biological activity?
Level: Advanced
Answer:
Structure-activity relationship (SAR) studies demonstrate:
- Halogenation : Introducing Cl at the phenyl ring (e.g., 5-[(3-Cl-phenyl)methyl] derivative) enhances antimicrobial activity (MIC = 8 μg/mL vs. S. aureus) but reduces solubility .
- Methylation : Methyl groups at the oxolanone oxygen increase metabolic stability (t₁/₂ from 2 h to 6 h in plasma) .
- Hydroxyl Position : 3-Hydroxyphenyl analogs show higher antioxidant capacity than 4-hydroxyphenyl isomers (DPPH IC₅₀: 12 μM vs. 25 μM) .
Computational modeling (e.g., DFT for electron distribution analysis) guides rational design .
What in vitro and in vivo models are suitable for evaluating neuroprotective effects of this compound?
Level: Advanced
Answer:
- In Vitro :
- In Vivo :
- Rodent Models : Middle cerebral artery occlusion (MCAO) for stroke studies; compound administered intraperitoneally (10 mg/kg) .
- Behavioral Tests : Morris water maze for cognitive function post-treatment .
Bioavailability challenges necessitate pharmacokinetic profiling (e.g., brain/plasma ratio via LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
